molecular formula C8H14N2O2 B573516 3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione CAS No. 190579-87-4

3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B573516
CAS No.: 190579-87-4
M. Wt: 170.212
InChI Key: KQCAYSXPOHCZOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione is an organic compound belonging to the class of imidazolidine derivatives. It is known for its antimicrobial properties and is used in various industrial and cosmetic applications. The compound is characterized by its ability to release formaldehyde, which acts as a preservative by creating an environment less favorable to microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of formaldehyde with dimethyl hydantoin under controlled conditions. The process can be carried out by reacting 3 to 5 moles of formaldehyde with 1 mole of dimethyl hydantoin at a temperature of 84°C . Another method involves reacting 2 moles of formaldehyde with dimethyl hydantoin at temperatures ranging from 38 to 50°C and a pH of 8.1-8.3 .

Industrial Production Methods

In industrial settings, the production of this compound is often conducted in continuous flow systems to ensure consistent quality and yield. This method allows for the efficient synthesis of the compound while minimizing the risk of contamination and ensuring the stability of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from the reactions of this compound include various substituted imidazolidine derivatives, which have applications in different fields such as pharmaceuticals and agrochemicals .

Scientific Research Applications

3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione involves the slow release of formaldehyde. Formaldehyde acts as an antimicrobial agent by disrupting the cellular processes of microorganisms, thereby inhibiting their growth and proliferation. This makes the compound effective as a preservative in various formulations .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(hydroxymethyl)-5,5-dimethylimidazolidine-2,4-dione: Another imidazolidine derivative with similar antimicrobial properties.

    Diazolidinyl urea: A formaldehyde-releasing preservative used in cosmetics.

    Sodium hydroxymethylglycinate: Another formaldehyde donor used as a preservative.

Uniqueness

3-Isopropyl-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific structure, which allows for the controlled release of formaldehyde. This controlled release mechanism makes it particularly effective as a preservative, providing long-lasting antimicrobial protection in various formulations .

Properties

IUPAC Name

5,5-dimethyl-3-propan-2-ylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O2/c1-5(2)10-6(11)8(3,4)9-7(10)12/h5H,1-4H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQCAYSXPOHCZOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C(NC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.